9-ethyl-8-methyl-2-[(4-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
9-ethyl-8-methyl-2-[(4-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features a unique structure that combines multiple functional groups, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-8-methyl-2-[(4-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
9-ethyl-8-methyl-2-[(4-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and thieno rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for catalytic hydrogenation, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
9-ethyl-8-methyl-2-[(4-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 9-ethyl-8-methyl-2-[(4-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA replication, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound shares the pyrazole and triazole rings but differs in its substitution pattern and overall structure.
1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar in having a nitro group and pyrazole ring, but with different alkyl substitutions.
Uniqueness
9-ethyl-8-methyl-2-[(4-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C14H13N7O2S |
---|---|
Molecular Weight |
343.37 g/mol |
IUPAC Name |
12-ethyl-11-methyl-4-[(4-nitropyrazol-1-yl)methyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C14H13N7O2S/c1-3-10-8(2)24-14-12(10)13-17-11(18-20(13)7-15-14)6-19-5-9(4-16-19)21(22)23/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
MWOIJMWIMUYFJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)CN4C=C(C=N4)[N+](=O)[O-])C |
Origin of Product |
United States |
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